molecular formula C14H16F2N4O2S B2521089 N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,4-difluorobenzenesulfonamide CAS No. 1798035-65-0

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,4-difluorobenzenesulfonamide

Cat. No.: B2521089
CAS No.: 1798035-65-0
M. Wt: 342.36
InChI Key: BYVYKJPYTPZOTK-UHFFFAOYSA-N
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Description

The compound "N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,4-difluorobenzenesulfonamide" is an organic molecule commonly utilized in various scientific disciplines. Its structure includes a pyrimidine ring substituted with a dimethylamino group and a methyl group, attached to a benzenesulfonamide moiety with difluorinated positions. This combination of functional groups endows the compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic synthesis techniques. One possible synthetic route includes:

  • Formation of 2,4-Difluorobenzenesulfonamide: : This starting material can be synthesized through sulfonation of 2,4-difluorobenzene followed by amination reactions.

  • Dimethylamino Group Incorporation: : The pyrimidine ring is substituted with the dimethylamino group via nucleophilic substitution reactions.

  • Coupling Reactions: : The final step involves coupling the substituted pyrimidine ring with the benzenesulfonamide derivative using a suitable linker and appropriate coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial-scale production typically employs flow chemistry techniques and automated synthesis platforms to ensure high yield, purity, and cost-effectiveness. This approach minimizes reaction times and allows for precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions at specific positions on the pyrimidine ring or the dimethylamino group.

  • Reduction: : Reduction reactions typically target the nitro group (if present) on the pyrimidine ring.

  • Substitution: : The compound is prone to nucleophilic and electrophilic substitution, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

  • Reduction: : Common reagents include sodium borohydride (NaBH₄) or hydrogenation with palladium on carbon (Pd/C).

  • Substitution: : Halogenated solvents and catalytic amounts of acid or base.

Major Products Formed

The major products depend on the type of reaction:

  • Oxidation: : Hydroxylated or ketone derivatives.

  • Reduction: : Amine derivatives.

  • Substitution: : Various substituted benzenesulfonamide derivatives depending on the reactants used.

Scientific Research Applications

This compound is instrumental in various research domains due to its versatile chemical properties:

  • Chemistry: : Used as a building block for synthesizing more complex molecules and in organometallic chemistry.

  • Biology: : Functions as a ligand in binding studies and is used in enzyme inhibition assays.

  • Medicine: : Explored for its potential therapeutic properties, including anti-cancer and antimicrobial activities.

  • Industry: : Applied in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for this compound often involves:

  • Binding to Molecular Targets: : Such as enzymes or receptors, altering their activity.

  • Pathways Involved: : It may inhibit specific enzymatic pathways critical for cellular functions, leading to therapeutic effects.

Comparison with Similar Compounds

When compared to other similar compounds like:

  • N-((2-(dimethylamino)-6-ethylpyrimidin-4-yl)methyl)-2,4-difluorobenzenesulfonamide

  • N-((2-(diethylamino)-6-methylpyrimidin-4-yl)methyl)-2,4-difluorobenzenesulfonamide

This compound stands out due to its precise substitution pattern, providing distinct reactivity and biological activity. Its dimethylamino group offers unique electronic properties that can significantly affect its interaction with biological targets.

Properties

IUPAC Name

N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-2,4-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N4O2S/c1-9-6-11(19-14(18-9)20(2)3)8-17-23(21,22)13-5-4-10(15)7-12(13)16/h4-7,17H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVYKJPYTPZOTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)CNS(=O)(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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